2,3,4,6-Tetrabromophenol

Catalog No.
S749149
CAS No.
14400-94-3
M.F
C6H2Br4O
M. Wt
409.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetrabromophenol

CAS Number

14400-94-3

Product Name

2,3,4,6-Tetrabromophenol

IUPAC Name

2,3,4,6-tetrabromophenol

Molecular Formula

C6H2Br4O

Molecular Weight

409.69 g/mol

InChI

InChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H

InChI Key

CXPJZISGVIVNEL-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Br)Br)O)Br

solubility

Very soluble in benzene, ethanol
In water, 1.98 mg/L at 25 °C (est)

Synonyms

2,3,4,6-TETRABROMOPHENOL

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)O)Br

Limited information exists regarding the specific scientific research applications of 2,3,4,6-Tetrabromophenol. While it is listed in databases like PubChem [] and the National Institute of Standards and Technology (NIST) WebBook [], these resources primarily focus on the compound's physical and chemical properties, along with basic safety information.

  • Chemical reference material: Companies like ESSLAB offer 2,3,4,6-Tetrabromophenol as a reference material for various analytical applications, including environmental, forensic, and pharmaceutical analysis []. This suggests it might be used for comparison and identification purposes in these fields.
  • Structural similarity to flame retardants: 2,3,4,6-Tetrabromophenol shares structural similarities with known flame retardants, such as 2,3,4,5-Tetrabromophenol []. This raises the possibility that it might be investigated for potential flame-retardant properties, although further research is necessary to confirm this.

2,3,4,6-Tetrabromophenol is a brominated phenolic compound with the molecular formula C₆H₂Br₄O. It is characterized by the presence of four bromine atoms attached to the aromatic ring of phenol at positions 2, 3, 4, and 6. This compound is a derivative of phenol and exhibits significant chemical stability due to the electronegative bromine substituents, which influence its reactivity and solubility properties. It appears as a white to light yellow solid and is soluble in organic solvents.

TBP does not have a known biological mechanism of action. Its significance lies in its ability to interact with other hydrophobic environmental contaminants through non-covalent interactions (e.g., van der Waals forces), allowing for their separation and detection in analytical techniques [].

  • Toxicity: Data not publicly available. However, due to the presence of bromine, TBP should be handled with care as bromine can be irritating to the skin, eyes, and respiratory system upon contact [].
  • Flammability: Data not publicly available. Organic compounds with aromatic rings can be flammable.
  • Reactivity: Data not publicly available. Limited information suggests stability under normal conditions [].

The chemical behavior of 2,3,4,6-tetrabromophenol is largely influenced by its bromine substituents. It can undergo various reactions typical of phenolic compounds:

  • Nitration: The compound can be nitrated using nitric acid to introduce nitro groups into the aromatic ring. This reaction typically requires controlled conditions to avoid decomposition of the compound .
  • Reduction: It can be reduced to form corresponding phenols or amines under specific conditions.
  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Research indicates that 2,3,4,6-tetrabromophenol exhibits biological activity that may include endocrine disruption. Studies have shown that brominated phenolic compounds can interact with thyroid hormone receptors, potentially affecting hormonal balance in organisms . Additionally, there are indications that it may possess antimicrobial properties, although further research is required to fully elucidate its biological effects.

The synthesis of 2,3,4,6-tetrabromophenol can be achieved through several methods:

  • Bromination of Phenol: The most common method involves the bromination of phenol using bromine in an organic solvent under controlled conditions. This method allows for selective substitution at the desired positions on the aromatic ring.
  • Nitration followed by Bromination: As noted in some studies, nitration of related compounds followed by bromination can yield 2,3,4,6-tetrabromophenol as a product .
  • Electrophilic Aromatic Substitution: This method utilizes electrophilic reagents to introduce bromine atoms onto the aromatic ring selectively.

2,3,4,6-Tetrabromophenol has several applications across various fields:

  • Flame Retardant: It is used as a flame retardant in plastics and textiles due to its ability to inhibit combustion.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of other chemicals and pharmaceuticals.
  • Analytical Chemistry: It is utilized in analytical procedures for detecting and quantifying brominated compounds in environmental samples .
  • Research Tool: Its unique properties make it valuable in scientific research related to environmental chemistry and toxicology.

Interaction studies involving 2,3,4,6-tetrabromophenol have primarily focused on its potential endocrine-disrupting effects. Research has demonstrated that this compound can bind to thyroid hormone receptors and may interfere with normal hormonal signaling pathways . Additionally, studies have explored its degradation products in environmental contexts and their interactions with biological systems.

Several compounds share structural similarities with 2,3,4,6-tetrabromophenol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
2,4-DibromophenolC₆H₄Br₂OContains two bromine atoms; used as a disinfectant.
2,4,6-TribromophenolC₆H₃Br₃OThree bromine atoms; commonly used as a flame retardant.
PentabromophenolC₆H₂Br₅OFive bromine atoms; known for stronger flame-retardant properties.
Tetrabromophenol BlueC₁₉H₆Br₈O₅SA dye used in hair coloring; contains multiple brominated structures.

Uniqueness

2,3,4,6-Tetrabromophenol is unique due to its specific arrangement of four bromine atoms on the phenolic structure which influences its chemical reactivity and biological interactions differently compared to other similar compounds. Its applications as both a flame retardant and an intermediate in chemical synthesis further distinguish it from other brominated phenols.

Color/Form

Needles from alcohol

XLogP3

5.4

Boiling Point

Sublimes

LogP

log Kow = 5.07 (est)

Melting Point

113.5 °C

Vapor Pressure

6.70X10-6 mm Hg at 25 °C (est)

Other CAS

14400-94-3

Wikipedia

2,3,4,6-Tetrabromophenol

Methods of Manufacturing

Organic bromine compounds can be produced by a number of different chemical reactions; however, addition and substitution reactions are the methods most commonly employed in industrial processes. /Organic bromine compounds/

Dates

Last modified: 08-15-2023

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